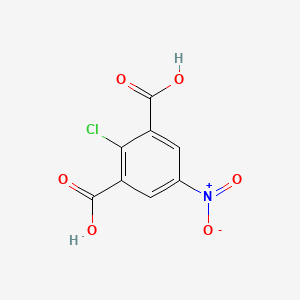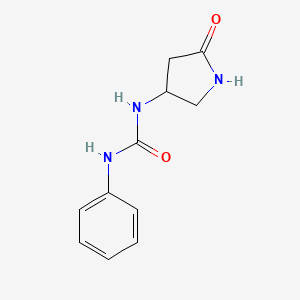
1-(5-Oxopyrrolidin-3-yl)-3-phenylurea
Overview
Description
Synthesis Analysis
While the exact synthesis process for “1-(5-Oxopyrrolidin-3-yl)-3-phenylurea” is not specified in the literature, there are related compounds that have been synthesized. For instance, a series of new 5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized from the reaction of 2-(5-((5-benzoyl-1H-benzo[d][1,2,3] triazol-1-yl) methyl)-2-thioxo-1,3,4-oxadiazol-3 (2H)-yl) acetohydrazide with aromatic aldehydes and succinic anhydride reaction .
Scientific Research Applications
Anticancer Potential
Research has uncovered that derivatives similar to 1-(5-Oxopyrrolidin-3-yl)-3-phenylurea exhibit promising anticancer activity. For example, 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas have been studied for their in vitro anticancer activity against cancer cell lines, showing significant potential as apoptosis-inducing agents. These compounds have demonstrated effectiveness in inducing apoptosis in colon cancer cells by altering the expression of pro-apoptotic and anti-apoptotic proteins, suggesting their utility in cancer treatment strategies (Eldehna et al., 2019).
Antibacterial and Antifungal Activities
A strategic approach to synthesizing functionalized spirooxindole pyrrolidine derivatives revealed their significant in vitro antibacterial, antifungal, antimalarial, and antitubercular activities. This research highlights the potential of these compounds, which share a structural motif with this compound, for the development of new treatments for various infectious diseases (Haddad et al., 2015).
Molecular Docking and Design
In the quest for new therapeutic agents, molecular docking and design play crucial roles. For instance, pyrazole derivatives, akin to the this compound framework, have been synthesized and evaluated for their HuTopoIIα inhibitory activity and cytotoxicity against cancerous cell lines. Through molecular docking studies, these compounds have shown promise as potential anticancer agents by inhibiting topoisomerase IIα, a key enzyme in DNA replication (Alam et al., 2016).
Antitubercular Activity
Novel pyrrole derivatives, including those related to this compound, have been explored for their antitubercular activity. By synthesizing and evaluating a series of derivatives for their effectiveness against Mycobacterium tuberculosis, researchers have contributed valuable insights into the development of new antitubercular agents. Pharmacophore hypothesis and docking studies further aid in understanding the structure-activity relationship, guiding the design of more potent inhibitors (Joshi et al., 2015).
Properties
IUPAC Name |
1-(5-oxopyrrolidin-3-yl)-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c15-10-6-9(7-12-10)14-11(16)13-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,15)(H2,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOKBDRWQKSYDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30526304 | |
| Record name | N-(5-Oxopyrrolidin-3-yl)-N'-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30526304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88016-05-1 | |
| Record name | N-(5-Oxopyrrolidin-3-yl)-N'-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30526304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(2-Cyanophenoxy)propoxy]benzonitrile](/img/structure/B1661017.png)
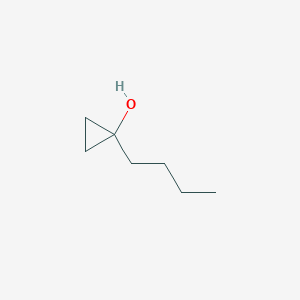
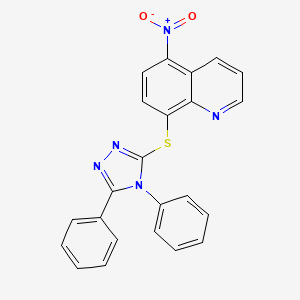
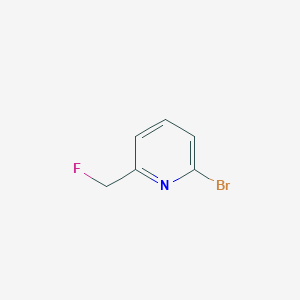
![[4,4'-Bipyridine]-2-carboxylic acid](/img/structure/B1661021.png)



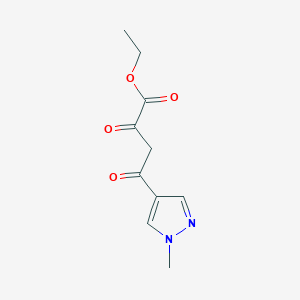
![3-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}azepan-2-one](/img/structure/B1661031.png)
![3-(Thiophen-2-ylmethyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1661032.png)

